(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone
Description
Properties
Molecular Formula |
C17H14N2O2 |
|---|---|
Molecular Weight |
278.30 g/mol |
IUPAC Name |
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone |
InChI |
InChI=1S/C17H14N2O2/c1-21-14-9-7-12(8-10-14)16(20)15-11-18-17(19-15)13-5-3-2-4-6-13/h2-11H,1H3,(H,18,19) |
InChI Key |
SQEGJYJVISXISP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN=C(N2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Imidazole Ring Construction
The imidazole core is commonly synthesized de novo via condensation reactions involving α-bromo-ketones and formamide or related reagents. According to literature, 4-phenyl-imidazole derivatives are often prepared by reacting α-bromo-ketones with formamide, which facilitates ring closure to yield the imidazole nucleus (3).
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| α-Bromo-ketone + Formamide | Heating under reflux | Formation of imidazole ring via nucleophilic substitution and cyclization | High yield, precedented protocols (3) |
For the specific 2-phenyl-1H-imidazol-5-yl moiety, phenyl-substituted α-bromo-ketones are used as precursors, ensuring the phenyl group is installed at the 2-position during ring formation.
Functional Group Transformations and Purifications
Additional steps may include:
- Protection/deprotection of imidazole nitrogen atoms to direct regioselective acylation (3).
- Use of reductive amination or Suzuki coupling to introduce substituents on the phenyl or imidazole rings prior to ketone formation (3).
- Purification by recrystallization or chromatography to isolate the pure ketone compound.
Representative Experimental Procedures and Yields
Based on the reviewed literature, the following table summarizes typical experimental conditions and yields for related phenyl-imidazole ketone syntheses, which can be adapted for this compound:
| Step | Reaction | Conditions | Yield (%) | Reference |
|---|---|---|---|---|
| Imidazole ring synthesis | α-Bromo-ketone + formamide | Reflux, solvent: formamide or ethanol | 70-85 | (3) |
| Acyl chloride formation | 4-Methoxybenzoic acid + thionyl chloride | Reflux, DCM or THF, 1-2 h | 80-90 | (2) |
| Acylation of imidazole | Imidazole + acyl chloride + base | Room temp to 50°C, 2-4 h | 60-75 | (2)(3) |
| Purification | Recrystallization or chromatography | Solvents: ethanol, ethyl acetate | N/A | (2)(3) |
Mechanistic Considerations
- The imidazole ring formation proceeds via nucleophilic attack of formamide on the α-bromo-ketone, followed by cyclization and dehydration.
- Acylation at the 5-position of the imidazole ring occurs due to the nucleophilicity of the imidazole nitrogen and adjacent carbon, facilitated by base catalysis.
- The methoxy substituent on the phenyl ring can influence the electrophilicity of the acyl chloride and the overall reactivity.
Comparative Analysis of Preparation Methods
| Method Aspect | Advantages | Disadvantages | Comments |
|---|---|---|---|
| Direct imidazole ring synthesis from α-bromo-ketone | Straightforward, well-established | Requires α-bromo-ketone precursors | High regioselectivity for 2-phenyl substitution (3) |
| Acyl chloride intermediate formation | Enables modular synthesis | Thionyl chloride is corrosive, requires careful handling | Efficient for introducing various aromatic acyl groups (2) |
| Use of protecting groups | Allows selective functionalization | Additional synthetic steps | Improves yield and purity (3) |
Chemical Reactions Analysis
Types of Reactions
(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds similar to "(4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone":
General Information
The compound "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone," which is structurally similar to the target compound, is a phenyl imidazole derivative. It has a methanone group linked to a 3,4-dimethoxyphenyl moiety and a 2-phenyl-1H-imidazole unit. Such compounds are noted for potential biological activity and applications in medicinal chemistry. The imidazole ring plays a role in various biological processes, and the methoxy groups can enhance lipophilicity and bioavailability.
Potential Applications
Compounds with similar structures to "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone" may have diverse biological activities, including antimicrobial properties. Potential applications of this compound include acting as a building block in synthesizing complex molecules, use in material science for creating new materials, and in pharmacological research as potential drug candidates.
Reactivity and Synthesis
The chemical reactivity of "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone" can be analyzed through various organic reactions, which are crucial for modifying the compound to enhance its biological properties or synthesize related compounds. Several synthetic routes can prepare "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone," allowing flexibility in modifying the compound's structure to optimize its properties.
Interaction Studies
Interaction studies are essential to understand how "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone" interacts with biological targets.
Related Compounds
Several compounds share structural features with "(3,4-dimethoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone". Examples of similar compounds include:
Mechanism of Action
The mechanism of action of (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with cell signaling pathways or induce apoptosis through the activation of specific proteins.
Comparison with Similar Compounds
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound likely enhances electron density at the imidazole ring compared to nitro (electron-withdrawing) or fluoro (moderately electron-withdrawing) substituents, affecting reactivity in nucleophilic or electrophilic reactions .
Computational and Spectroscopic Insights
Computational studies on related compounds provide predictive insights:
Implications for the Target Compound :
- Docking studies (AutoDock4, ) may reveal binding preferences in enzyme pockets, contingent on the phenyl group’s steric effects .
Biological Activity
The compound (4-methoxyphenyl)-(2-phenyl-1H-imidazol-5-yl)methanone , also known by its CAS number 389121-59-9, has garnered attention in medicinal chemistry for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms, efficacy against various pathogens, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of this compound is . The compound features an imidazole ring, which is known for its role in biological systems, particularly in enzyme inhibition and receptor binding.
Table 1: Basic Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₇H₁₄N₂O₂ |
| Molecular Weight | 282.30 g/mol |
| CAS Number | 389121-59-9 |
| Solubility | Soluble in DMSO |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of imidazole derivatives. The compound has shown significant activity against both Gram-positive and Gram-negative bacteria. For instance, it exhibited a minimum inhibitory concentration (MIC) of 0.0048 mg/mL against E. coli and Bacillus mycoides, indicating strong antibacterial properties .
Case Study: Antibacterial Efficacy
In a comparative study involving various derivatives, this compound was found to outperform several other compounds in inhibiting bacterial growth. The results are summarized in the following table:
Table 2: Antibacterial Activity
| Compound | MIC (mg/mL) | Bacterial Strain |
|---|---|---|
| This compound | 0.0048 | E. coli |
| Compound A | 0.0195 | Bacillus mycoides |
| Compound B | 0.039 | C. albicans |
Antifungal Activity
The compound has also demonstrated antifungal activity, particularly against Candida albicans. In vitro assays revealed MIC values ranging from 16.69 to 78.23 µM for various derivatives against different fungal strains .
The biological activity of this compound can be attributed to its ability to interact with key enzymes involved in microbial metabolism. For example, studies suggest that the imidazole moiety may facilitate binding to enzyme active sites, disrupting normal function and leading to microbial cell death .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications on the phenyl and imidazole rings can significantly impact potency and selectivity.
Key Findings from SAR Studies
- Substituent Effects : Electron-donating groups on the phenyl ring enhance antibacterial activity.
- Imidazole Modifications : Substituting different groups on the imidazole ring can alter binding affinity to target enzymes, as evidenced by docking studies .
- Hydrogen Bonding : Compounds that can form hydrogen bonds with enzyme residues tend to exhibit higher potency.
Table 3: SAR Insights
| Modification | Effect on Activity |
|---|---|
| Hydroxyl group on phenyl | Increased antibacterial activity |
| Methyl substitution on imidazole | Enhanced binding affinity |
| Electron-withdrawing groups | Reduced potency |
Q & A
Q. How to validate target engagement in cellular models?
- Solution : Combine CRISPR-Cas9 knockout of the target protein with cellular thermal shift assays (CETSA). A >2°C shift in melting temperature confirms compound-target binding .
Data Interpretation Guidelines
- Contradictory Bioactivity Data : Cross-validate using orthogonal assays (e.g., SPR for binding affinity vs. enzymatic inhibition). Consider off-target effects via kinome-wide profiling .
- Theoretical vs. Experimental LogP : Adjust QSPR models using experimental partition coefficients (shake-flask method) to improve predictive accuracy for analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
